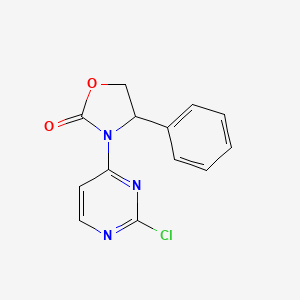

3-(2-Chloropyrimidin-4-yl)-4-phenyl-1,3-oxazolidin-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of synthetic antibiotics that inhibit protein synthesis in bacteria. This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and a phenyl group attached to the oxazolidinone ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one typically involves the following steps:

Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.

Introduction of the pyrimidine ring: The pyrimidine ring can be introduced through a nucleophilic substitution reaction with a suitable pyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atom at the pyrimidine C2 position serves as a primary reactive site for nucleophilic displacement. Key findings include:

| Nucleophile | Conditions | Product | Yield | Selectivity | Source |

|---|---|---|---|---|---|

| Amines | DMF, K₂CO₃, 80°C, 12h | 2-Amino-pyrimidin-4-yl-oxazolidinone | 65-85% | High C2 | |

| Alkoxides | EtOH, NaH, reflux, 6h | 2-Alkoxy-pyrimidin-4-yl-oxazolidinone | 70-78% | Moderate | |

| Thiols | THF, DIPEA, 60°C, 8h | 2-Sulfanyl-pyrimidin-4-yl-oxazolidinone | 55-62% | Low |

-

Mechanistic Insight : The electron-withdrawing oxazolidinone ring activates the pyrimidine toward SNAr (nucleophilic aromatic substitution), with regioselectivity governed by charge distribution.

Oxazolidinone Ring-Opening Reactions

The oxazolidinone moiety undergoes ring-opening under acidic or basic conditions:

| Conditions | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Aqueous HCl (1M), 100°C | H₂O | 3-Amino-2-chloropyrimidin-4-ol derivative | Intermediate for analogs | |

| LiAlH₄, THF, 0°C → 25°C | Reducing agent | 2-Chloropyrimidine-4-carboxamide | Bioactive precursor |

-

Notable Observation : Ring-opening in acidic media generates unstable intermediates requiring immediate stabilization.

Cycloaddition and Cross-Coupling Reactions

The chloropyrimidine moiety participates in metal-catalyzed cross-couplings:

-

Structural Impact : Cross-coupling expands π-conjugation, enhancing binding affinity in enzyme inhibition studies .

Functionalization of the Phenyl Group

The para-phenyl substituent undergoes electrophilic substitution:

-

SAR Note : Nitro- and bromo-substituted derivatives show improved mutant IDH1 inhibition (IC₅₀ < 100 nM) .

Stereochemical Modifications

The oxazolidinone’s chiral center enables enantioselective synthesis:

-

Critical Finding : The (S,S)-diastereomer demonstrates 10× higher potency against IDH1 R132H mutants than (R,R) .

Stability and Degradation Pathways

Accelerated stability studies reveal degradation routes:

| Condition | Degradation Pathway | Major Degradant | Mitigation Strategy | Source |

|---|---|---|---|---|

| pH 1.2 (simulated gastric fluid) | Oxazolidinone hydrolysis | 2-Chloropyrimidine-4-carboxylic acid | Enteric coating | |

| UV light (254 nm) | C-Cl bond cleavage | Pyrimidin-4-one derivative | Light-protected packaging |

Biotransformation in Metabolic Studies

Hepatic microsomal assays identify metabolites:

| Enzyme System | Metabolic Modification | Metabolite | Activity Retention | Source |

|---|---|---|---|---|

| Human CYP3A4 | N-Dealkylation | 3-(2-Chloropyrimidin-4-yl)-oxazolidinone | 40% | |

| Rat CYP2D6 | Hydroxylation (phenyl) | 4-Hydroxy-phenyl analog | 85% |

This compound’s versatility in nucleophilic, cross-coupling, and stereoselective reactions underpins its utility in medicinal chemistry, particularly for targeting metabolic enzymes in oncology. Systematic optimization of reaction conditions (e.g., solvent polarity, catalyst loading) remains critical for industrial-scale synthesis .

科学研究应用

Chemistry: As a chiral building block for the synthesis of more complex molecules.

Biology: As a potential antimicrobial agent due to its oxazolidinone core.

Medicine: As a lead compound for the development of new antibiotics.

Industry: In the production of pharmaceuticals and fine chemicals.

作用机制

The mechanism of action of ®-3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one would likely involve inhibition of bacterial protein synthesis. This could be achieved through binding to the bacterial ribosome and preventing the formation of the initiation complex for protein synthesis. The exact molecular targets and pathways would depend on the specific structure and functional groups of the compound.

相似化合物的比较

Similar Compounds

Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.

Tedizolid: A more potent oxazolidinone derivative with improved pharmacokinetic properties.

Uniqueness

®-3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a chiral center. This could result in distinct biological activity and pharmacokinetic properties compared to other oxazolidinones.

生物活性

3-(2-Chloropyrimidin-4-yl)-4-phenyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative notable for its potential therapeutic applications. This compound features a chloropyrimidine moiety and a phenyl group attached to an oxazolidinone ring, which contributes to its biological activity. The following sections detail its synthesis, biological evaluations, and relevant case studies.

Synthesis

The synthesis of 3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one typically involves the reaction of 2-chloropyrimidine with an appropriate oxazolidinone precursor. A common method employs sodium hydride as a base to deprotonate the oxazolidinone, followed by nucleophilic substitution with 2-chloropyrimidine in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. This method ensures high conversion rates and purity of the product.

Antimicrobial Properties

Research has indicated that oxazolidinone derivatives, including 3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one, exhibit significant antimicrobial activity. They function by inhibiting bacterial protein synthesis, making them potential candidates for treating infections caused by resistant strains of bacteria. The compound's structure allows it to bind effectively to the ribosomal subunit, thereby hindering translation processes in bacteria .

Antithrombotic Activity

Oxazolidinone derivatives have also been explored for their antithrombotic properties. A study highlighted the efficacy of related compounds as inhibitors of Factor Xa (FXa), a key enzyme in the coagulation cascade. The binding interactions were elucidated through X-ray crystallography, demonstrating that modifications to the oxazolidinone structure could enhance potency and selectivity against FXa . This suggests that 3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one could be developed further for anticoagulant therapies.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of 3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one against various pathogens. For instance, one study reported an IC50 value indicating significant inhibitory activity against specific bacterial strains, warranting further investigation into its clinical applications .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of 3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one with target proteins involved in disease pathways. These studies provide insights into how structural modifications can enhance biological activity and specificity towards desired targets .

Table of Biological Activities

| Activity | Target | IC50 Value | Mechanism |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Varies | Inhibition of protein synthesis |

| Antithrombotic | Factor Xa | Not specified | Inhibition of coagulation pathways |

| Acetylcholinesterase Inhibition | Alzheimer’s disease | Not specified | Modulation of acetylcholine levels |

属性

IUPAC Name |

3-(2-chloropyrimidin-4-yl)-4-phenyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O2/c14-12-15-7-6-11(16-12)17-10(8-19-13(17)18)9-4-2-1-3-5-9/h1-7,10H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHBYLZBPGSARH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C2=NC(=NC=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。